molecular formula C10H14N2O4 B1351714 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine CAS No. 37852-39-4

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine

Cat. No. B1351714
CAS RN: 37852-39-4
M. Wt: 226.23 g/mol
InChI Key: XRCCQNXLMRHYBK-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine (DNE) is a compound belonging to the class of nitrophenylethanamines. It is a versatile organic compound that is used in various scientific research applications. It is widely used in the synthesis of other compounds, and its mechanism of action has been studied extensively.

Scientific Research Applications

Neurochemical Pharmacology

Studies on substituted N-benzylphenethylamines, which include variants structurally related to 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine, have shown high potency agonist activity at 5-HT2A receptors. These compounds, known for their association with psychoactive effects, demonstrate a pharmacology that might be consistent with hallucinogenic activity, based on their very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. This research contributes to understanding the neurochemical pathways and potential therapeutic applications related to serotonin receptors, a crucial area in neuropsychopharmacology (Eshleman et al., 2018).

Metabolic Profiling

The metabolic profile of 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine (25N-NBOMe) was investigated using human liver microsomes, identifying 14 metabolites. Such studies are crucial for developing biomarkers for intoxication and understanding the compound's pharmacokinetics. This information is vital for drug development and safety assessments, providing insights into the metabolism and potential toxicological profiles of novel psychoactive substances (Seo et al., 2018).

Electrophysiological Studies

Research on the cathodic behavior of compounds structurally similar to 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine, like 4,5-dimethoxy-2-nitroamphetamine, through cyclic voltammetry and polarography, contributes to understanding their electrochemical properties. Such studies can inform the development of electrochemical sensors and potentially novel therapeutic modalities targeting specific neurological pathways (Squella et al., 1992).

Radiopharmaceutical Applications

The preparation and evaluation of technetium-99m-phenylethylamine complexes, using ligands including 2-(4,5-Dimethoxy-2-nitrophenyl)ethylamine, for dopamine receptor imaging, showcase the potential of such compounds in developing diagnostic tools for neurodegenerative diseases. These advancements in radiopharmaceuticals can lead to better diagnosis and monitoring of conditions such as Parkinson's disease and schizophrenia (Vitale et al., 1995).

Molecular Crystal Structure Analysis

The synthesis and structural analysis of derivatives of 2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine, like 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, contribute to the field of molecular crystallography. Understanding the crystal structures of these compounds can aid in the design of materials with specific optical or electronic properties, relevant for pharmaceuticals, electronics, and materials science (Maru & Shah, 2013).

properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCCQNXLMRHYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392665
Record name 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dimethoxy-2-nitrophenyl)ethanamine

CAS RN

37852-39-4
Record name 2-(4,5-dimethoxy-2-nitrophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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